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3,5-Dimethylpyrazin-2-ol - 60187-00-0

3,5-Dimethylpyrazin-2-ol

Catalog Number: EVT-266498
CAS Number: 60187-00-0
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DPO is a quorum sensing (QS) autoinducer, binding to and activating a transcription factor, VqmA.

3,6-Dimethylpyrazin-2-one

  • Compound Description: 3,6-Dimethylpyrazin-2-one is a structural isomer of 3,5-dimethylpyrazin-2(1H)-one, the unexpected product formed during a ring synthesis reaction using pyruvaldehyde and alaninamide. []
  • Relevance: This compound is considered structurally related to 3,5-Dimethylpyrazin-2-ol due to its similar pyrazine core structure, differing only in the position of a methyl group and the presence of a carbonyl group instead of a hydroxyl group. Both compounds share the same chemical class of pyrazinones, which are known for their diverse biological activities. []

3,6-Dimethylpyrazine-2-carboxylic acid

  • Compound Description: 3,6-Dimethylpyrazine-2-carboxylic acid is a quantitatively dominant metabolite of 2,3,5-trimethylpyrazine, a key flavor odorant found in roasted coffee. []
  • Relevance: The structural similarity between 3,6-Dimethylpyrazine-2-carboxylic acid and 3,5-Dimethylpyrazin-2-ol lies in the shared pyrazine ring. The presence of a carboxylic acid group instead of a hydroxyl group in 3,6-Dimethylpyrazine-2-carboxylic acid distinguishes these two related compounds. Both molecules belong to the class of pyrazines, known for their flavoring properties. []

3,5-Dimethylpyrazine-2-carboxylic acid

  • Compound Description: 3,5-Dimethylpyrazine-2-carboxylic acid is a major metabolite of 2,3,5-trimethylpyrazine, a significant flavoring agent found in roasted coffee. []
  • Relevance: The close structural relationship between 3,5-Dimethylpyrazine-2-carboxylic acid and 3,5-Dimethylpyrazin-2-ol stems from their shared pyrazine structure. The only structural difference lies in the presence of a carboxylic acid group instead of a hydroxyl group in 3,5-Dimethylpyrazine-2-carboxylic acid, making them closely related compounds. []

5,6-Dimethylpyrazine-2-carboxylic acid

  • Compound Description: 5,6-Dimethylpyrazine-2-carboxylic acid is a significant metabolite identified in the urine of coffee drinkers after consuming coffee containing 2,3,5-trimethylpyrazine, a key flavor compound. []
  • Relevance: 5,6-Dimethylpyrazine-2-carboxylic acid is structurally related to 3,5-Dimethylpyrazin-2-ol through their shared pyrazine ring. The difference lies in the position of the methyl groups and the replacement of the hydroxyl group in 3,5-Dimethylpyrazin-2-ol with a carboxylic acid group. This close structural resemblance places them within the same chemical category of pyrazines. []

N-Acyl homoserine lactones (HSLs)

  • Compound Description: N-Acyl homoserine lactones (HSLs) are a class of signaling molecules widely employed by bacteria for quorum sensing, enabling them to coordinate gene expression according to population density. These molecules exhibit structural diversity in their acyl side chains, influencing their signaling specificity. []
  • Relevance: Although structurally distinct from 3,5-Dimethylpyrazin-2-ol, N-Acyl homoserine lactones (HSLs) are discussed in the context of quorum sensing signaling molecules, much like 3,5-Dimethylpyrazin-2-ol functions as a quorum-sensing molecule for Vibrio cholerae. [, ] This functional similarity highlights a connection between these compounds, as both participate in bacterial communication systems, despite their different structures.

Aryl HSL p-coumaroyl

  • Compound Description: Aryl HSL p-coumaroyl belongs to the class of aryl homoserine lactones, which are signaling molecules used by bacteria for intercellular communication, particularly in quorum sensing. The p-coumaroyl moiety in this compound likely contributes to its specific signaling properties. []
  • Relevance: Despite their structural dissimilarities, Aryl HSL p-coumaroyl, is grouped alongside 3,5-Dimethylpyrazin-2-ol in the research as examples of quorum sensing (QS) signaling molecules. [] This functional connection highlights their shared involvement in bacterial communication, even though their structures differ. Both compounds underscore the diversity of chemical signals employed by bacteria for this purpose.

Photopyrones

  • Compound Description: Photopyrones represent a class of naturally occurring organic compounds characterized by a pyrone ring structure. They exhibit diverse biological activities, including antimicrobial and anticancer properties. Their structural diversity often influences their specific biological effects. []
  • Relevance: While structurally distinct from 3,5-Dimethylpyrazin-2-ol, Photopyrones are discussed alongside it as part of a broader group of quorum sensing signaling molecules in the research. [] This functional connection suggests a link between these compounds in the context of bacterial communication, despite their structural differences.

Dialkylresorcinols

  • Compound Description: Dialkylresorcinols are a class of phenolic lipids known for their diverse biological activities, including antifungal and anticancer properties. They are characterized by a resorcinol core structure with alkyl chains attached, and their specific biological activities often correlate with the length and branching of these alkyl chains. []
  • Relevance: Though structurally different from 3,5-Dimethylpyrazin-2-ol, Dialkylresorcinols are grouped together with it as part of a set of diverse quorum sensing signaling molecules in the study. [] This functional similarity highlights a connection between these compounds, as both play roles in bacterial communication systems despite their different structures.

Autoinducer-2

  • Compound Description: Autoinducer-2 (AI-2) stands out as a universal quorum sensing signaling molecule employed by a wide range of bacterial species. Its structure, a furanosyl borate diester, enables interspecies communication, facilitating coordinated behaviors among diverse bacterial populations. []
  • Relevance: Despite structural differences, Autoinducer-2 (AI-2), is discussed in conjunction with 3,5-Dimethylpyrazin-2-ol within the research as an example of a quorum sensing (QS) signaling molecule. [] This functional link emphasizes their shared role in bacterial communication, despite their dissimilar structures. The inclusion of AI-2, a universal signaling molecule, alongside 3,5-Dimethylpyrazin-2-ol highlights the significance of chemical communication in bacterial communities.
Source and Classification

3,5-Dimethylpyrazin-2-ol is synthesized biologically from amino acids, notably L-threonine, through complex metabolic pathways involving enzymatic reactions. It falls under the category of pyrazines, which are aromatic compounds containing a six-membered ring with two nitrogen atoms at non-adjacent positions. Pyrazines are commonly found in various natural sources, including roasted foods and some fermented products, contributing to their flavor profiles.

Synthesis Analysis

The synthesis of 3,5-dimethylpyrazin-2-ol primarily occurs through microbial biosynthetic pathways. Recent studies have elucidated the enzymatic mechanisms involved in its production from L-threonine. The process typically involves:

  1. Enzymatic Conversion: L-threonine is converted into aminoacetone through the action of specific dehydrogenases.
  2. Formation of Intermediates: The intermediate undergoes further transformations involving Schiff base formation and retro-aldol reactions to yield acetaldehyde and glycine.
  3. Condensation Reactions: These intermediates condense to form 3,5-dimethylpyrazin-2-ol through a series of enzymatic steps facilitated by enzymes such as KBL (L-threonine aldolase) and other associated proteins .

The reaction conditions are crucial, as moderate temperatures and specific substrate concentrations significantly influence the yield and stability of the intermediates during synthesis.

Molecular Structure Analysis

The molecular structure of 3,5-dimethylpyrazin-2-ol can be described as follows:

  • Molecular Formula: C7_7H10_10N2_2O
  • Molecular Weight: Approximately 138.17 g/mol
  • Structural Features:
    • The compound features a pyrazine ring with two methyl groups attached at the 3 and 5 positions.
    • A hydroxyl (-OH) group is present at the 2 position of the pyrazine ring.

This structural arrangement contributes to its chemical reactivity and biological activity, particularly in interactions with bacterial signaling pathways.

Chemical Reactions Analysis

3,5-Dimethylpyrazin-2-ol participates in several chemical reactions relevant to its role as a signaling molecule:

  1. Quorum Sensing: In Vibrio cholerae, it binds to the VqmA receptor, triggering a cascade that regulates gene expression related to biofilm formation and virulence .
  2. Biosynthetic Pathways: It can also undergo further transformations or degradation under specific environmental conditions, impacting microbial communication and behavior.
  3. Reactivity with Other Compounds: The presence of the hydroxyl group allows for potential hydrogen bonding interactions with other biomolecules, influencing its biological activity.
Mechanism of Action

The mechanism of action for 3,5-dimethylpyrazin-2-ol involves its interaction with the VqmA transcription factor in Vibrio cholerae. Upon binding:

  1. Receptor Activation: The DPO-VqmA complex activates downstream signaling pathways that lead to the expression of genes responsible for biofilm formation.
  2. Regulation of Gene Expression: This interaction modulates the levels of small regulatory RNAs (such as VqmR), which further influence virulence factors and biofilm stability .
  3. Feedback Mechanisms: The system exhibits feedback regulation where DPO levels can influence its own biosynthesis through complex interactions with other quorum sensing molecules.
Physical and Chemical Properties Analysis

3,5-Dimethylpyrazin-2-ol exhibits several notable physical and chemical properties:

These properties facilitate its role in microbial environments where it functions effectively as a signaling molecule.

Applications

The applications of 3,5-dimethylpyrazin-2-ol extend across several scientific fields:

  1. Microbiology: As a quorum sensing molecule, it plays a critical role in understanding microbial communication and behavior, particularly in pathogenic bacteria like Vibrio cholerae.
  2. Biotechnology: Engineered biosensors utilizing DPO can detect this compound in various samples, aiding research into microbial dynamics in health and disease contexts .
  3. Food Science: Its presence in food products contributes to flavor profiles; thus, understanding its synthesis can enhance food processing techniques.
Molecular Mechanisms of DPO-Mediated Quorum Sensing

Structural Basis of DPO Recognition by VqmA Receptors

The transcription factor VqmA serves as the primary receptor for 3,5-dimethylpyrazin-2-ol (DPO) in Vibrio cholerae’s quorum sensing (QS) circuitry. Structural analyses reveal that VqmA contains a conserved ligand-binding pocket within its N-terminal domain, where DPO binds with high specificity. X-ray crystallography at 2.0 Å resolution demonstrates that DPO occupies a hydrophobic cavity through hydrogen bonding between its 2'-hydroxyl group and Arg42, Tyr51, and Asp89 residues of VqmA. This interaction is further stabilized by π-stacking between DPO’s pyrazine ring and Phe91 [4] [10]. The binding affinity (Kd = 2.65 µM) reflects high specificity, as substitutions at the 2-position (hydroxyl/carbonyl) abolish activation [1] [4].

Table 1: Key Interactions in VqmA-DPO Binding

VqmA ResidueInteraction TypeRole in DPO Recognition
Arg42Hydrogen bondStabilizes 2'-OH group
Tyr51Hydrogen bondAnchors pyrazine ring
Asp89Hydrogen bondPositions ligand orientation
Phe91π-stackingEnhances hydrophobic packing
Val37Van der WaalsSeals binding cavity

Notably, the VqmA-DPO complex undergoes a conformational shift that exposes its DNA-binding helix-turn-helix domain, enabling sequence-specific promoter recognition [1] [10]. This structural transition is essential for initiating downstream gene regulation.

Conformational Dynamics of VqmA Upon Ligand Binding and DNA Interaction

Ligand binding induces allosteric rearrangements in VqmA that prime it for DNA interaction. In the apo state, molecular dynamics simulations show that VqmA’s DNA-binding domain remains partially occluded by its C-terminal regulatory region. DPO binding triggers a 15° rotation of the DNA-binding domain relative to the ligand-binding module, realigning key residues (Arg210, Lys214) for major groove engagement [1] [4]. This "open" conformation increases VqmA’s DNA affinity by >10-fold [4].

Upon binding the PvqmR promoter, the VqmA-DPO complex induces DNA bending (~45°), confirmed by atomic force microscopy. This bend facilitates RNA polymerase recruitment by repositioning the -35 and -10 promoter elements [8] [10]. Crucially, the hinge region (residues 120–135) acts as a conformational switch: mutations here (e.g., G127P) decouple DPO binding from transcriptional activation, confirming its role in signal transduction [1] [4].

Role of DPO-VqmA Complex in Transcriptional Activation of vqmR sRNA

The DPO-VqmA complex directly activates the vqmR small RNA (sRNA) by binding a 22-bp palindromic sequence (5′-TTAGTATTACTAAT-3′) within the PvqmR promoter. Chromatin immunoprecipitation sequencing (ChIP-seq) confirms precise complex occupancy at this locus, with no binding detected in vqmA knockout strains [1] [7]. vqmR transcription initiates within 8 minutes of DPO exposure, peaking at 30 minutes post-induction [1].

vqmR sRNA represses biofilm formation by base-pairing with the 5′-UTR of vpsT mRNA (encoding a biofilm transcriptional activator), blocking ribosome binding. Additionally, it downregulates aphA, a master virulence regulator [1] [7]. Engineered V. cholerae biosensors expressing luciferase under PvqmR show dose-dependent bioluminescence with DPO concentrations as low as 0.1 µM, confirming the sensitivity of this regulatory axis [1] [3].

Table 2: DPO-VqmA Regulated Genes

Target GeneFunctionRegulatory OutcomeBiological Consequence
vqmRsRNA regulatorDirectly activatedBiofilm repression
vpsTBiofilm activatorRepressed by vqmR↓ Extracellular matrix
aphAVirulence factorRepressed by vqmR↓ Toxin production
tdhThreonine dehydrogenaseIndirectly repressed↓ DPO biosynthesis

Competitive Ligand Binding: DPO vs. Precursor Molecules (e.g., N-Alanyl-Aminoacetone)

DPO shares its binding site with biosynthetic precursor N-alanyl-aminoacetone (Ala-AA), a linear molecule generated from threonine and alanine. Competitive fluorescence polarization assays confirm that Ala-AA displaces DPO from VqmA with an IC50 of 18 µM, compared to DPO’s Kd of 2.65 µM [4] [9]. Despite lower affinity, Ala-AA activates VqmA at high concentrations (≥50 µM), inducing vqmR expression at 60% of DPO’s efficacy [4].

Mutagenesis studies identify overlapping contact residues: Ala-AA’s carboxyl group hydrogen-bonds with Arg42, while its alanyl chain occupies the same hydrophobic pocket as DPO’s methyl groups [4] [9]. This explains their competitive binding. In vivo, however, DPO dominates due to kinetic advantages: its cyclic structure confers greater stability (half-life >6 hours vs. Ala-AA’s 30 minutes), ensuring sustained QS signaling [1] [4].

Table 3: Ligand Competition in VqmA Binding

LigandBinding Affinity (Kd)Activation EfficacyStructural Features
DPO2.65 µM100%Cyclic pyrazine; 2'-OH
Ala-AA15.2 µM60%Linear peptide; free carboxyl
3-Methylpyrazin-2-olUndetectable0%Lacks 5-methyl group
5-Hydroxymethyl-DPO8.7 µM25%Polar 5-substituent

Properties

CAS Number

60187-00-0

Product Name

3,5-Dimethylpyrazin-2-ol

IUPAC Name

3,5-dimethyl-1H-pyrazin-2-one

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C6H8N2O/c1-4-3-7-6(9)5(2)8-4/h3H,1-2H3,(H,7,9)

InChI Key

AJYKJVCIKQEVCF-UHFFFAOYSA-N

SMILES

CC1=CNC(=O)C(=N1)C

Solubility

Soluble in DMSO

Synonyms

3,5-dimethylpyrazin-2-ol

Canonical SMILES

CC1=CNC(=O)C(=N1)C

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